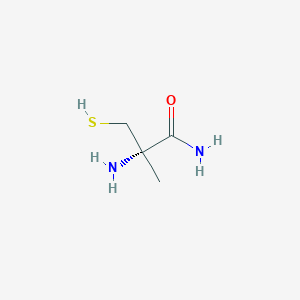
2-Methyl-d-cysteinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-d-cysteinamide is an organic compound belonging to the class of alpha amino acid amides It is a derivative of cysteine, an amino acid containing a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-d-cysteinamide typically involves the reaction of 2-methylcysteine with an appropriate amide-forming reagent. One common method is the reaction of 2-methylcysteine with an acid chloride or anhydride in the presence of a base such as pyridine or sodium hydroxide. The reaction is usually carried out at room temperature and provides high yields .
Industrial Production Methods
Industrial production of this compound can involve biotechnological processes. For example, cells of microorganisms with stereoselective hydrolysis activity can be used to produce optically active 2-alkylcysteine derivatives, including this compound .
化学反応の分析
Types of Reactions
2-Methyl-d-cysteinamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated cysteinamide derivatives.
科学的研究の応用
2-Methyl-d-cysteinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate melanin synthesis and its antioxidant properties
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-Methyl-d-cysteinamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit tyrosinase-mediated dopachrome formation by chelating copper at the active site of the enzyme. This dual mechanism allows it to modulate melanin synthesis effectively .
類似化合物との比較
Similar Compounds
L-Cysteinamide: Another derivative of cysteine with similar properties.
N-Acetyl L-Cysteinamide: A derivative with an acetyl group, known for its antioxidant properties.
Cysteamine: A simpler thiol compound with similar biological activities.
Uniqueness
2-Methyl-d-cysteinamide is unique due to its specific structural features, such as the presence of a methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
特性
CAS番号 |
872851-77-9 |
|---|---|
分子式 |
C4H10N2OS |
分子量 |
134.20 g/mol |
IUPAC名 |
(2S)-2-amino-2-methyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C4H10N2OS/c1-4(6,2-8)3(5)7/h8H,2,6H2,1H3,(H2,5,7)/t4-/m1/s1 |
InChIキー |
QBHGMYNKZZRYOI-SCSAIBSYSA-N |
異性体SMILES |
C[C@@](CS)(C(=O)N)N |
正規SMILES |
CC(CS)(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


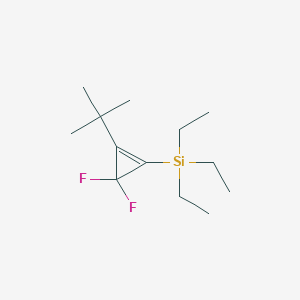
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
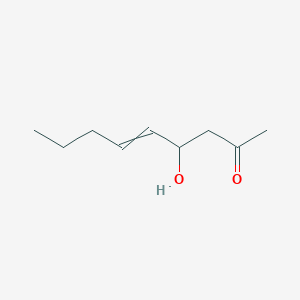
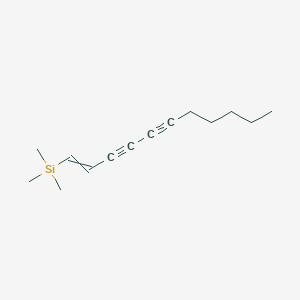
![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)
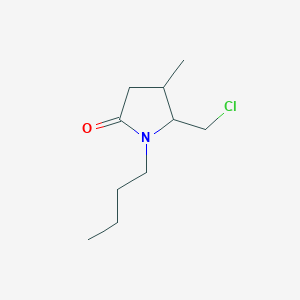
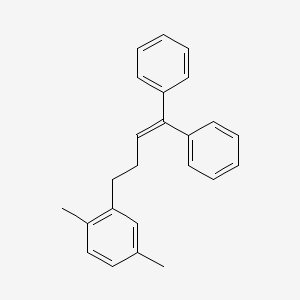
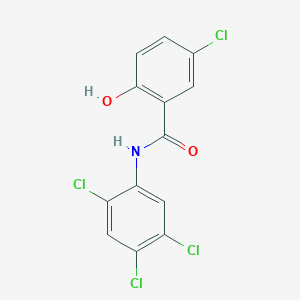
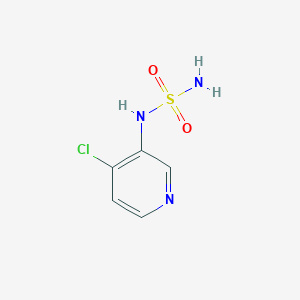
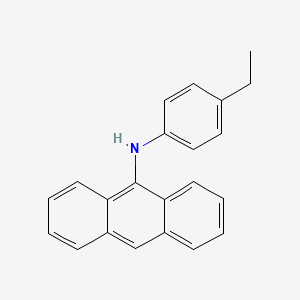
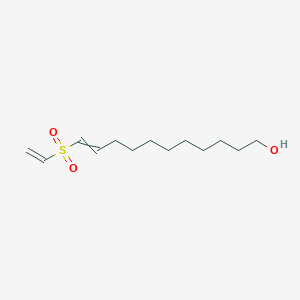
![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
